molecular formula C12H16N2S B3272254 (4,4-Dimethyl-4,5-dihydro-thiazol-2-yl)-p-tolyl-amine CAS No. 565167-99-9

(4,4-Dimethyl-4,5-dihydro-thiazol-2-yl)-p-tolyl-amine

Cat. No. B3272254
CAS RN: 565167-99-9
M. Wt: 220.34 g/mol
InChI Key: MADFAEUOLHCZLP-UHFFFAOYSA-N
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Description

(4,4-Dimethyl-4,5-dihydro-thiazol-2-yl)-p-tolyl-amine, also known as DMTT, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DMTT is a thiazole-derived compound that is synthesized through a multistep process.

Mechanism of Action

(4,4-Dimethyl-4,5-dihydro-thiazol-2-yl)-p-tolyl-amine inhibits MAO-A by binding to the active site of the enzyme, preventing it from breaking down neurotransmitters. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in an increase in mood, cognition, and overall well-being.
Biochemical and Physiological Effects:
(4,4-Dimethyl-4,5-dihydro-thiazol-2-yl)-p-tolyl-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, leading to an increase in mood, cognition, and overall well-being. It has also been shown to have antioxidant properties, which may protect against oxidative stress and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

(4,4-Dimethyl-4,5-dihydro-thiazol-2-yl)-p-tolyl-amine has several advantages for use in lab experiments. It is a potent inhibitor of MAO-A, which makes it a useful tool for studying the role of this enzyme in various physiological processes. It is also relatively easy to synthesize and purify, making it readily available for use in experiments.
However, there are also limitations to using (4,4-Dimethyl-4,5-dihydro-thiazol-2-yl)-p-tolyl-amine in lab experiments. It is a relatively new compound, and its long-term effects on the body are not yet fully understood. Additionally, it is a potent inhibitor of MAO-A, which may have unintended consequences on other physiological processes in the body.

Future Directions

There are several future directions for research on (4,4-Dimethyl-4,5-dihydro-thiazol-2-yl)-p-tolyl-amine. One area of research could be to investigate the long-term effects of (4,4-Dimethyl-4,5-dihydro-thiazol-2-yl)-p-tolyl-amine on the body. Another area of research could be to explore the potential therapeutic applications of (4,4-Dimethyl-4,5-dihydro-thiazol-2-yl)-p-tolyl-amine in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, (4,4-Dimethyl-4,5-dihydro-thiazol-2-yl)-p-tolyl-amine is a thiazole-derived compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a potent inhibitor of MAO-A, which leads to an increase in mood, cognition, and overall well-being. While there are limitations to using (4,4-Dimethyl-4,5-dihydro-thiazol-2-yl)-p-tolyl-amine in lab experiments, it has several advantages and holds promise for future research in the field.

Scientific Research Applications

(4,4-Dimethyl-4,5-dihydro-thiazol-2-yl)-p-tolyl-amine has been used in various scientific research studies due to its unique properties. It is a potent inhibitor of the enzyme monoamine oxidase A (MAO-A), which plays a crucial role in the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. (4,4-Dimethyl-4,5-dihydro-thiazol-2-yl)-p-tolyl-amine has been shown to increase the levels of these neurotransmitters, leading to an increase in mood, cognition, and overall well-being.

properties

IUPAC Name

4,4-dimethyl-N-(4-methylphenyl)-5H-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2S/c1-9-4-6-10(7-5-9)13-11-14-12(2,3)8-15-11/h4-7H,8H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADFAEUOLHCZLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(CS2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701194641
Record name 4,5-Dihydro-4,4-dimethyl-N-(4-methylphenyl)-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701194641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,4-Dimethyl-4,5-dihydro-thiazol-2-yl)-p-tolyl-amine

CAS RN

565167-99-9
Record name 4,5-Dihydro-4,4-dimethyl-N-(4-methylphenyl)-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=565167-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dihydro-4,4-dimethyl-N-(4-methylphenyl)-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701194641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4,4-Dimethyl-4,5-dihydro-thiazol-2-yl)-p-tolyl-amine
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(4,4-Dimethyl-4,5-dihydro-thiazol-2-yl)-p-tolyl-amine
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(4,4-Dimethyl-4,5-dihydro-thiazol-2-yl)-p-tolyl-amine
Reactant of Route 4
(4,4-Dimethyl-4,5-dihydro-thiazol-2-yl)-p-tolyl-amine
Reactant of Route 5
(4,4-Dimethyl-4,5-dihydro-thiazol-2-yl)-p-tolyl-amine

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